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Abstract

Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective Peroxisome Proliferator-
Activated Receptor Gamma (PPARY) agonist with the ability to penetrate the central nervous
system (CNS).[1][2] As a key regulator of gene expression, PPARYy is critically involved in
mitochondrial biogenesis, energy metabolism, and the inflammatory response.[3][4]
Leriglitazone activates PPARYy, triggering a cascade of downstream effects that collectively
address the multifaceted pathology of neurodegenerative and neuroinflammatory disorders.[5]
Its mechanism of action involves the restoration of mitochondrial function, attenuation of
neuroinflammation, reduction of oxidative stress, and promotion of remyelination. This
whitepaper provides an in-depth technical overview of Leriglitazone's engagement with the
PPARYy signaling pathway, supported by preclinical and clinical data, detailed experimental
methodologies, and visual representations of the core biological processes. It is intended for
researchers, scientists, and drug development professionals working on novel therapeutics for
CNS diseases such as X-linked Adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia
(FRDA).

Introduction to Leriglitazone and the PPAR Gamma
Target

Peroxisome Proliferator-Activated Receptor Gamma (PPARY) is a ligand-activated transcription
factor belonging to the nuclear hormone receptor superfamily. It is highly expressed in adipose
tissue but is also present in various brain cells, including neurons and glia. PPARy plays a
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pivotal role in regulating systemic energy homeostasis, lipid metabolism, and inflammation. In
the context of neurodegenerative diseases, dysfunction in pathways governed by PPARy—
such as mitochondrial dysregulation, oxidative stress, and chronic neuroinflammation—are
common pathological hallmarks.

Leriglitazone emerges as a promising therapeutic agent designed to specifically target and
activate PPARYy within the CNS. As a metabolite of pioglitazone, it has been engineered for
sufficient brain penetration, allowing for engagement with its target at concentrations that can
be safely achieved in humans. By activating PPARYy, Leriglitazone modulates the expression
of a wide array of genes, leading to pleiotropic effects that counteract the complex
pathophysiology of diseases like X-ALD and FRDA.

Core Mechanism: Activation of the PPAR Gamma
Signaling Pathway

The fundamental mechanism of Leriglitazone's action begins with its binding to and activation
of the PPARY receptor. This activation initiates a series of molecular events that ultimately alter
gene transcription.

Ligand Binding: Leriglitazone binds to the ligand-binding domain of PPARYy.

e Heterodimerization: The activated PPARY receptor forms a heterodimer with the Retinoid X
Receptor (RXR).

e PPRE Binding: This PPARy-RXR complex translocates to the nucleus and binds to specific
DNA sequences known as Peroxisome Proliferator Response Elements (PPRES) located in
the promoter regions of target genes.

e Gene Transcription: Upon binding to PPRES, the complex recruits a suite of co-activator
proteins, most notably the PPARYy coactivator 1-alpha (PGC-1a), which is a master regulator
of mitochondrial biogenesis. This action initiates the transcription of downstream genes
involved in multiple restorative pathways. Conversely, PPARYy activation can also repress the
transcription of pro-inflammatory genes by interfering with other signaling pathways, such as
NF-kB.
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Diagram 1: Canonical PPAR Gamma Signaling Pathway Activation by Leriglitazone.

Pleiotropic Effects on Downstream Pathways

Leriglitazone's activation of PPARYy results in the modulation of several critical biological
pathways that are dysfunctional in many neurodegenerative diseases.

Restoration of Mitochondrial Function and Biogenesis

A primary consequence of Leriglitazone-mediated PPARYy activation is the enhancement of the
PPARY/PGC-1a pathway, which is crucial for mitochondrial health.

¢ Increased Mitochondrial Biogenesis: Activation of this axis upregulates nuclear respiratory
factors (NRF-1, NRF-2) and mitochondrial transcription factor A (TFAM), leading to the
replication of mitochondrial DNA and the synthesis of new mitochondria.

e Improved Bioenergetics: Leriglitazone restores mitochondrial function and energy
production, leading to increased ATP concentrations and improved fatty acid 3-oxidation.
This is particularly relevant in FRDA, where frataxin deficiency impairs mitochondrial

function.
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Diagram 2: Leriglitazone's Effect on the Mitochondrial Biogenesis Pathway.

Attenuation of Neuroinflammation

Chronic neuroinflammation is a key driver of neuronal damage. Leriglitazone exerts potent
anti-inflammatory effects through several mechanisms.

* NF-kB Repression: Activated PPARYy interferes with the pro-inflammatory Nuclear Factor-
kappa B (NF-kB) signaling pathway, reducing the transcription of inflammatory cytokines.
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» Microglial Modulation: It reduces the activation of microglia and macrophages, shifting them
away from a pro-inflammatory phenotype.

» Blood-Brain Barrier (BBB) Integrity: Leriglitazone helps prevent the endothelial damage that
disrupts the BBB, a critical early event in the progression of cerebral ALD (cALD). Clinical
data shows a reduction in plasma MMP-9, a marker of BBB integrity.
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Diagram 3: Leriglitazone's Anti-Inflammatory Mechanism via NF-kB Repression.

Neuroprotection and Remyelination

Leriglitazone also demonstrates direct neuroprotective and restorative properties.

» Oligodendrocyte Support: It promotes the survival and differentiation of oligodendrocytes, the
cells responsible for producing myelin in the CNS.

e Myelin Debris Clearance:In vitro models show that Leriglitazone increases the clearance of
myelin debris, a necessary step for remyelination to occur.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b1674764?utm_src=pdf-body
https://www.benchchem.com/product/b1674764?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674764?utm_src=pdf-body
https://www.benchchem.com/product/b1674764?utm_src=pdf-body
https://www.benchchem.com/product/b1674764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

o Axonal Protection: In clinical trials, stable neurofilament light chain (NfL) levels in treated

patients suggest a reduction in axonal degeneration.

Quantitative Data from Preclinical and Clinical

Studies

The effects of Leriglitazone have been quantified across a range of studies, from cellular

models to large-scale clinical trials.

Table 1: Summary of Key Preclinical Findings

Model System

Primary Rodent

Disease Modeled

Key Quantitative
T Reference
Finding
Increased ATP
concentration;

Neurons/Astrocyte  X-ALD
Decreased
S
oxidative stress
Significantly increased
FRDA Patient ) ] ) markers of
Friedreich's Ataxia
Fibroblasts mitochondrial

biogenesis

Frataxin-deficient

Cardiomyocytes

Friedreich's Ataxia

Prevention of lipid

droplet accumulation

YG8sR Mouse Model

Friedreich's Ataxia

Improved motor

function deficit

| AMN Mouse Models | Adrenomyeloneuropathy | Restored markers of mitochondrial function

and inflammation in spinal cord | |

Table 2: Efficacy Data from the ADVANCE Trial (Phase 2/3, Adrenomyeloneuropathy)
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Endpoint / Leriglitazone
. Placebo Group Outcome Reference
Biomarker Group
Development Occurrence
. 0 of 77 6 of 39 .
of Progressive . . only in the
patients patients
cALD placebo group
Significantly
Plasma MMP-9
- - reduced with
Levels
treatment
Significantly
increased in
placebo patients
Plasma with lesion
Neurofilament - - progression,
Light (NfL) suggesting drug
effect on
reducing axonal
degeneration
Clinically
relevant
Body Sway ]
- - differences
(Balance) .
favoring
Leriglitazone
| 6-Minute Walk Test | - | - | Primary endpoint not met | |
Table 3: Efficacy Data from the NEXUS Trial (Pivotal, Pediatric CALD)
) Comparison to
Endpoint Result Reference

Arrested Disease

35% of patients (7

Natural History

Significantly
greater than the
10% expected from

Criteria (at 96 wks)  of 20) .
natural history
(p<0.05)
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| Clinical Stability | All 20 evaluable patients remained clinically stable | - | |

Table 4: Efficacy Data from Compassionate Use Study (Adult Progressive cALD)

Endpoint Result (N=13) Follow-up Reference
Clinical & .
] ] 10 of 13 patients
Radiological . Up to 2 years
. stabilized
Stability

All 5 patients who
Gadolinium presented with
Up to 2 years
Enhancement enhancement became

gadolinium negative

| Plasma NfL Levels | Stabilized in all 10 clinically stable patients | Up to 2 years | |

Key Experimental Methodologies

The investigation of Leriglitazone's effects on PPARYy signaling involves a multi-tiered
approach, from molecular assays to human clinical trials.

In Vitro and Cellular Assays

» PPARYy Transactivation Assay:
o Objective: To quantify the ability of a compound to activate the PPARY receptor.
o Protocol Outline:

» Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with three plasmids: an
expression vector for human PPARYy, an expression vector for RXR, and a reporter
plasmid containing a luciferase gene under the control of a PPRE promoter.

» Treatment: Cells are incubated with varying concentrations of Leriglitazone or a vehicle
control.
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» Measurement: After incubation, cells are lysed, and luciferase activity is measured using

a luminometer. The resulting light output is directly proportional to the degree of PPARy
activation.

e Gene Expression Analysis (QPCR):
o Objective: To measure changes in the expression of PPARYy target genes.

o Protocol Outline:

Cell Culture & Treatment: Patient-derived or animal-derived cells (e.g., astrocytes,
fibroblasts) are treated with Leriglitazone.

= RNA Extraction: Total RNA is extracted from the cells.
» Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

» Quantitative PCR: Real-time PCR is performed using primers specific for target genes
(e.g., PGC-1a, NF-kB subunits, olig2) to quantify their expression levels relative to a
housekeeping gene.

In Vivo Animal Models

o Adrenomyeloneuropathy (AMN) Mouse Models:

o Objective: To assess the therapeutic efficacy of Leriglitazone on motor function and
underlying pathology in a model that mimics human AMN.

o Protocol Outline:
» Model: Use of a genetically modified mouse model of AMN (e.g., Abcdl knockout mice).

» Administration: Leriglitazone is administered orally on a daily basis for a defined
period.

» Behavioral Testing: Motor function and coordination are assessed using tests like the
rotarod or open-field test.
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» Biochemical and Histological Analysis: At the end of the study, tissues (e.g., spinal cord)
are harvested to measure markers of oxidative stress, mitochondrial function,
inflammation, and myelination via techniques like Western blotting, ELISA, and
immunohistochemistry.

Clinical Trial Protocols

« ADVANCE Trial (NCT03231878):

o Objective: To assess the efficacy and safety of Leriglitazone in adult male patients with
AMN.

o Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial conducted at
multiple international sites.

o Key Assessments:
» Primary Endpoint: Change from baseline in the Six-Minute Walk Test.

» Secondary Endpoints: Body sway, Expanded Disability Status Scale (EDSS), SSPROM,
and safety.

» Exploratory Endpoints: MRI to monitor for the development of cerebral lesions and
plasma biomarkers (NfL, MMP-9).
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Diagram 4: General Experimental and Clinical Development Workflow for Leriglitazone.

Conclusion

Leriglitazone represents a targeted therapeutic strategy for complex neurodegenerative
disorders by acting as a potent agonist of the PPARYy nuclear receptor. Its ability to penetrate
the central nervous system allows it to engage with multiple pathological pathways at their
source. By activating the PPARY/PGC-1a axis, it restores mitochondrial biogenesis and
function. Simultaneously, it exerts powerful anti-inflammatory effects by repressing the NF-kB
pathway and promotes neuroprotection and remyelination. The quantitative data from a robust
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program of preclinical and clinical studies, particularly its demonstrated ability to halt the
progression of devastating cerebral lesions in X-ALD patients, underscores its significant
therapeutic potential. Further investigation and development of Leriglitazone are poised to
provide a much-needed, disease-modifying treatment for patients with X-ALD, FRDA, and
potentially other neuroinflammatory and neurodegenerative conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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